molecular formula C7H9NO2 B1358750 1,5-Dimethyl-1H-pyrrole-3-carboxylic acid CAS No. 1445950-80-0

1,5-Dimethyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B1358750
CAS No.: 1445950-80-0
M. Wt: 139.15 g/mol
InChI Key: YFHWYDVJHRDYAP-UHFFFAOYSA-N
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Description

General Overview of Pyrrole (B145914) Heterocyclic Compounds in Academic Research

Pyrrole is a foundational heterocyclic aromatic compound featuring a five-membered ring composed of four carbon atoms and one nitrogen atom. numberanalytics.combritannica.com This structural motif is a privileged scaffold in chemistry and biology due to its unique electronic properties and its presence in a vast array of essential biological molecules. alliedacademies.orgnih.gov The pyrrole ring system is a core component of porphyrin rings, which are fundamental to life, forming the active moieties in heme, chlorophyll, and vitamin B12. alliedacademies.orgslideshare.net

In academic research, pyrroles and their derivatives are extensively studied for their diverse biological activities, which include antibacterial, anti-fungal, anti-viral, anti-inflammatory, anticancer, and antioxidant properties. alliedacademies.orgnih.gov The versatility of the pyrrole ring allows it to be a key intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, dyes, and polymers. alliedacademies.orgresearchgate.net Its electron-rich nature makes it susceptible to electrophilic substitution reactions, which is a key aspect of its chemical reactivity and utility in synthesis. numberanalytics.comnih.gov The continuous exploration of pyrrole chemistry underscores its importance in medicinal chemistry and materials science. nih.govuctm.edu

Significance of Substituted Pyrrole Carboxylic Acids in Contemporary Organic Chemistry

Within the broad family of pyrrole derivatives, substituted pyrrole carboxylic acids represent a particularly important class of molecules in modern organic chemistry. These compounds serve as crucial building blocks and synthetic intermediates for creating more complex molecules with valuable properties. nih.gov The presence of both the aromatic pyrrole ring and the carboxylic acid functional group provides multiple reactive sites for further chemical modification.

The pyrrole-3-carboxylic acid framework, in particular, is a ubiquitous structural feature in many pharmaceutically active agents. nih.govsyrris.com A prime example is the cholesterol-lowering drug Atorvastatin, which contains this critical substructure. nih.govmdpi.com The synthesis of these compounds is a significant area of research, with methods like the Hantzsch pyrrole synthesis being adapted for efficient, and even one-step continuous flow, production of diverse pyrrole-3-carboxylic acid derivatives. nih.govresearchgate.net Their utility extends beyond pharmaceuticals into the synthesis of materials such as dyes and pesticides.

Current Research Landscape Pertaining to 1,5-Dimethyl-1H-pyrrole-3-carboxylic acid and its Close Analogues

Research into this compound and its analogues focuses on their synthesis and potential applications as intermediates in creating functional molecules. While specific studies on the title compound are limited, research on its close structural isomers and analogues provides insight into the chemical space. These analogues are often investigated for their utility in medicinal chemistry and as tools for studying biological processes.

For instance, an analogue, Methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate (FPL 64176), has been identified as a potent and novel calcium channel activator. nih.gov This discovery highlights the potential for seemingly simple substituted pyrroles to possess significant and specific biological activity. The synthesis and properties of various dimethyl-pyrrole carboxylic acid isomers are documented, providing a basis for further exploration. sigmaaldrich.comsigmaaldrich.comnih.gov The study of these compounds contributes to a deeper understanding of structure-activity relationships within this chemical class.

Below are data tables detailing the physical and chemical properties of this compound and some of its close analogues.

Table 1: Properties of this compound

Property Value
Molecular Formula C₇H₉NO₂
Molecular Weight 139.15 g/mol nih.gov
IUPAC Name This compound
SMILES CC1=CC(=CN1C)C(=O)O uni.lu
InChIKey YFHWYDVJHRDYAP-UHFFFAOYSA-N uni.lu

Table 2: Properties of Selected Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number
2,5-Dimethyl-1H-pyrrole-3-carboxylic acid C₇H₉NO₂ 139.15 nih.gov 57338-76-8 nih.gov
1,5-Dimethyl-1H-pyrrole-2-carboxylic acid C₇H₉NO₂ 139.15 sigmaaldrich.com 73476-30-9 sigmaaldrich.com
2,4-Dimethyl-1H-pyrrole-3-carboxylic acid C₇H₉NO₂ 139.15 sigmaaldrich.com N/A
2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid C₁₃H₁₃NO₂ 215.25 nih.gov 3807-56-5 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-dimethylpyrrole-3-carboxylic acid
Source PubChem
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InChI

InChI=1S/C7H9NO2/c1-5-3-6(7(9)10)4-8(5)2/h3-4H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHWYDVJHRDYAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN1C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101261119
Record name 1H-Pyrrole-3-carboxylic acid, 1,5-dimethyl-
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Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445950-80-0
Record name 1H-Pyrrole-3-carboxylic acid, 1,5-dimethyl-
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Record name 1H-Pyrrole-3-carboxylic acid, 1,5-dimethyl-
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Record name 1,5-dimethyl-1H-pyrrole-3-carboxylic acid
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Spectroscopic and Advanced Structural Elucidation of 1,5 Dimethyl 1h Pyrrole 3 Carboxylic Acid and Analogues

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies for Bond Analysis

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is instrumental in identifying the functional groups and analyzing the bond vibrations within 1,5-Dimethyl-1H-pyrrole-3-carboxylic acid. The spectra are characterized by distinct bands corresponding to the carboxylic acid moiety and the substituted pyrrole (B145914) ring.

The carboxylic acid group presents two highly characteristic absorptions in the FT-IR spectrum. libretexts.org A very broad and strong O–H stretching band is typically observed in the 2500–3300 cm⁻¹ region, a result of extensive intermolecular hydrogen bonding that forms dimeric structures in the condensed phase. libretexts.orgpressbooks.pub The second key feature is the intense C=O (carbonyl) stretching vibration, which for hydrogen-bonded dimers appears around 1710 cm⁻¹. libretexts.orgpressbooks.pub For monomeric forms, this band can shift to a higher frequency, near 1760 cm⁻¹. pressbooks.pub

The pyrrole ring and its methyl substituents also give rise to several signature bands. The N-H stretching vibration of the pyrrole ring typically appears in the 3200-3400 cm⁻¹ range. researchgate.net C-H stretching vibrations from the aromatic ring and the methyl groups are expected just below 3000 cm⁻¹. The fundamental vibrations of the polypyrrole ring are observed at lower frequencies, such as the C-N stretching mode around 1198 cm⁻¹. researchgate.net

Raman spectroscopy provides complementary information. Aromatic carboxylic acids exhibit characteristic peaks in the 1200–1700 cm⁻¹ range, which are assigned to the stretching modes of the aromatic ring and the carboxylic acid units. nih.gov For instance, in a study of 5-Acetyl-2,4-Dimethyl-1H-Pyrrole-3-Carboxylic acid, a closely related analogue, both FT-IR and FT-Raman spectroscopy were employed to characterize its vibrational modes. tandfonline.com

Table 1: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical FT-IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹)
Carboxylic Acid O-H stretch (H-bonded) 2500–3300 (very broad) 3100–3300
Carboxylic Acid C=O stretch (H-bonded) ~1710 1600–1700
Pyrrole Ring N-CH₃ stretch Not applicable Not applicable
Aromatic C-H C-H stretch ~3100 ~3100
Methyl C-H C-H stretch 2850–2960 2850–2960

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR Investigations for Connectivity and Environment

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and electronic environment of atoms in a molecule. Both ¹H and ¹³C NMR provide detailed information about the structure of this compound.

In the ¹H NMR spectrum, the proton of the carboxylic acid group (–COOH) is highly deshielded and typically appears as a broad singlet far downfield, around 10–12 ppm. libretexts.org This distinctive chemical shift is a hallmark of carboxylic acids. The protons of the two methyl groups attached to the pyrrole ring would appear as sharp singlets. The N-methyl group (N-CH₃) proton signal would likely be found in the 3.5-4.0 ppm range, while the C-methyl group (C-CH₃) proton signal would be further upfield, typically around 2.0-2.5 ppm. The two protons on the pyrrole ring would appear in the aromatic region, with their specific shifts influenced by the electronic effects of the methyl and carboxylic acid substituents. For example, in the analogue 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid, the methyl protons appear as singlets at 2.32 ppm and 1.99 ppm, and the pyrrole proton shows as a singlet at 6.44 ppm. chemicalbook.com

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atom of the carboxyl group (–COOH) is characteristically found in the 165–185 ppm range. pressbooks.pub The carbons of the pyrrole ring would resonate in the aromatic region, typically between 100 and 140 ppm. The carbons of the N-methyl and C-methyl groups would appear at the upfield end of the spectrum, generally below 40 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Group Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid -COOH 10.0 - 12.0 165 - 185
Pyrrole Ring Ring CH 6.0 - 7.5 100 - 140
N-Methyl N-CH₃ 3.5 - 4.0 30 - 40

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For this compound, the absorption of UV light is primarily due to π → π* transitions within the conjugated system of the pyrrole ring, which is influenced by the carboxylic acid and methyl substituents. A study involving the analogue 5-Acetyl-2,4-Dimethyl-1H-Pyrrole-3-Carboxylic acid utilized UV-Vis spectroscopy to investigate its electronic properties. tandfonline.com Pyrrole itself exhibits strong absorption below 220 nm. The presence of substituents like the carboxylic acid group, which can extend the conjugation, typically results in a bathochromic (red) shift of the absorption maxima (λmax) to longer wavelengths. The specific λmax and molar absorptivity (ε) are dependent on the solvent used, as solvent polarity can influence the energy levels of the electronic orbitals involved in the transition.

Table 3: Expected UV-Vis Absorption Data for Pyrrole Derivatives

Compound Type Chromophore Electronic Transition Expected λmax (nm)
Pyrrole Derivative Conjugated π-system π → π* 210 - 280

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (C₇H₉NO₂), the molecular weight is approximately 139.15 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z = 139.

The fragmentation of carboxylic acids is well-documented. libretexts.org A common fragmentation pathway is alpha-cleavage, which involves the loss of the hydroxyl radical (•OH), resulting in a prominent peak at M-17 (m/z = 122). Another significant fragmentation is the loss of the entire carboxyl group (•COOH), leading to a peak at M-45 (m/z = 94). libretexts.org Fragmentation of the pyrrole ring can also occur, leading to a complex pattern of lower mass ions. In high-resolution mass spectrometry (HRMS) using soft ionization techniques like electrospray ionization (ESI), the compound is often observed as a deprotonated molecule [M-H]⁻ at m/z 138.05, as seen in the analysis of the similar compound 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid. chemicalbook.com

Table 4: Predicted Key Mass Fragments for this compound

Ion Formula m/z Value Description
[M]⁺˙ C₇H₉NO₂ 139 Molecular Ion
[M-OH]⁺ C₇H₈NO 122 Loss of hydroxyl radical
[M-COOH]⁺ C₆H₈N 94 Loss of carboxyl group

X-ray Diffraction Analysis for Crystalline Forms and Solid-State Structural Parameters

Table 5: Structural Parameters Obtainable from X-ray Diffraction

Parameter Description Expected Features
Bond Lengths Distances between bonded atoms (e.g., C=O, C-O, C-N). C=O bond shorter than C-O bond in the carboxyl group.
Bond Angles Angles between three connected atoms (e.g., O-C=O). ~120° angles around sp² hybridized carbons.
Torsion Angles Dihedral angles defining molecular conformation. Planarity of the pyrrole ring.
Intermolecular Interactions Hydrogen bonds, π-stacking distances. Strong O–H···O hydrogen bonds forming dimers.

Computational and Theoretical Chemistry Studies on 1,5 Dimethyl 1h Pyrrole 3 Carboxylic Acid Systems

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. It has been widely applied to study pyrrole (B145914) derivatives, providing accurate predictions of their molecular properties. Calculations are often performed using functionals like B3LYP combined with basis sets such as 6-311+G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netvulcanchem.com

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure. For 1,5-Dimethyl-1H-pyrrole-3-carboxylic acid, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. Studies on similar pyrrole carboxylic acids have shown that these molecules can exist in different conformations, particularly concerning the orientation of the carboxylic acid group relative to the pyrrole ring. researchgate.netnih.gov

Conformational analysis, often performed by scanning the potential energy surface as a function of key dihedral angles, helps identify the global minimum energy structure among various possible conformers. nih.gov For instance, the rotation around the C-C bond connecting the carboxylic group to the pyrrole ring is crucial. The resulting optimized geometric parameters, such as bond lengths and angles, can then be compared with experimental data if available, often showing good agreement. nih.gov

Table 1: Selected Predicted Geometrical Parameters for a Pyrrole Carboxylic Acid Derivative

Parameter Bond Predicted Value (Å/°)
Bond Length C=O ~1.21
C-O ~1.34
O-H ~0.97
C-C (ring-COOH) ~1.48
Bond Angle O=C-O ~122
C-C-O ~115
Dihedral Angle C(ring)-C(ring)-C-O Varies with conformer

Note: Data is illustrative, based on typical values for similar structures calculated with DFT methods.

Theoretical vibrational analysis using DFT is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. researchgate.netresearchgate.net After geometry optimization, harmonic vibrational frequencies are calculated. These calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. To improve agreement, they are typically scaled by an empirical factor. nih.gov

The stretching vibration of the carboxylic acid's carbonyl group (C=O) is a particularly strong and characteristic band in the IR spectrum, typically appearing in the range of 1690–1750 cm⁻¹ for the protonated form. nih.gov The O-H stretching vibration of the carboxyl group is also prominent, usually appearing as a broad band. Calculations can confirm the assignment of these and other complex vibrations, such as C-N stretching and C-H bending modes of the pyrrole ring, by analyzing the potential energy distribution (PED). tandfonline.com

Table 2: Illustrative Predicted Vibrational Frequencies and Assignments

Vibrational Mode Predicted Frequency (cm⁻¹) (Scaled) Assignment
ν(O-H) ~3400-3600 O-H stretch (Carboxylic Acid)
ν(C-H) ~3000-3100 C-H stretch (Aromatic/Methyl)
ν(C=O) ~1700-1750 C=O stretch (Carboxylic Acid)
ν(C=C), ν(C-N) ~1400-1600 Pyrrole ring stretching
δ(C-H), δ(O-H) ~1200-1400 In-plane bending

Note: These are typical frequency ranges for pyrrole carboxylic acids.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. rsc.org

The HOMO-LUMO energy gap (ΔE) is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring, while the LUMO may have significant contributions from the electron-withdrawing carboxylic acid group.

Table 3: Typical FMO Parameters Calculated by DFT

Parameter Description Illustrative Value (eV)
E(HOMO) Energy of the Highest Occupied Molecular Orbital -6.0 to -7.0
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital -1.5 to -2.5
ΔE (Gap) HOMO-LUMO Energy Gap 4.0 to 5.0

Note: Values are representative for similar heterocyclic compounds.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. researchgate.net It plots the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (high electron density), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. researchgate.net

For this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygen of the carboxylic acid group, making it a prime site for protonation or interaction with electrophiles. researchgate.net Conversely, the hydrogen atom of the hydroxyl group would be a region of positive potential, indicating its acidic nature and susceptibility to nucleophilic attack. proteopedia.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. A key feature of NBO analysis is the study of delocalization effects through second-order perturbation theory. researchgate.nettaylorfrancis.com

Table 4: Example NBO Analysis - Major Donor-Acceptor Interactions

Donor NBO Acceptor NBO E(2) (kcal/mol) Interaction Type
LP(N) π*(C=C) High n → π* delocalization (ring)
π(C=C) π*(C=O) Moderate π → π* conjugation
LP(O) σ*(C-O) Moderate Intramolecular hyperconjugation

Note: E(2) values are qualitative indicators of interaction strength.

Aromaticity is a fundamental concept in chemistry related to cyclic delocalization of electrons that results in enhanced stability. acs.org Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromaticity of a cyclic system. It involves calculating the absolute magnetic shielding at a specific point, usually the geometric center of the ring (NICS(0)) or at a point 1 Å above the ring plane (NICS(1)). acs.org

A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity. The more negative the value, the more aromatic the ring is considered. Conversely, a positive NICS value suggests an antiaromatic character, while a value near zero implies a non-aromatic system. For the pyrrole ring in this compound, NICS calculations would be expected to yield negative values, confirming its aromatic character, although the substitution pattern can slightly modulate the degree of aromaticity. mdpi.com

Table 5: Compound Names Mentioned in the Article

Compound Name

Quantitative Structure-Activity Relationship (QSAR) Approaches for Understanding Structural Influences on Molecular Behavior

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activities. nih.govresearchgate.net This approach is instrumental in drug discovery and medicinal chemistry for predicting the activity of new molecules and optimizing lead compounds. researchgate.netmdpi.com For pyrrole derivatives, QSAR studies have been pivotal in elucidating the key structural features that govern their molecular behavior and biological interactions.

In QSAR studies, various molecular descriptors are calculated and correlated with biological activity. These descriptors can be categorized into several types, including constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors. For instance, in studies of pyrrole derivatives acting as Lymphocyte-specific kinase (Lck) inhibitors, molar volume (MV) and surface tension (ST) were found to have a negative correlation with inhibitory activity, suggesting that bulkier molecules with high surface tension are less effective. nih.gov Conversely, the hydrophobicity of substituents was shown to have a positive effect on activity. nih.gov

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic requirements for activity. acs.org In a study on pyrrole carboxylic acid derivatives as COX-1 and COX-2 inhibitors, the steric field had a more substantial influence on inhibitor activity than the electrostatic field. acs.org These models generate 3D contour maps that visualize regions where steric bulk or specific electrostatic properties would enhance or diminish activity, guiding the design of more potent analogues. nih.gov

The following table summarizes the influence of various molecular descriptors on the activity of different classes of pyrrole derivatives, as determined by QSAR studies.

Class of Pyrrole DerivativeBiological ActivityInfluential DescriptorsEffect on Activity
Oxadiazole-ligated pyrrolesAnti-tubercularchiV3Cluster, XKAverage, T_O_O_5, Rotatable Bond Count, SdsCHE-indexCorrelation established through Multiple Linear Regression (r²= 0.9827) nih.gov
Pyrrole derivativesLck InhibitionMolar Volume (MV), Surface Tension (ST)Negative correlation nih.gov
Pyrrole derivativesLck InhibitionHydrophobic constant of R(2)-substituentPositive correlation nih.gov
Pyrrole carboxylic acid derivativesCOX-1/COX-2 InhibitionSteric FieldSignificant influence on inhibitory activity acs.org
Pyrrole carboxylic acid derivativesCOX-1/COX-2 InhibitionElectrostatic FieldModerate influence on inhibitory activity acs.org

These findings underscore the power of QSAR in providing a quantitative framework to understand how subtle changes in the molecular structure of pyrrole derivatives can significantly impact their biological function.

Computational Insights into Reaction Mechanisms and Pathway Elucidation, including Hydrolytic Stability

Computational chemistry provides powerful tools to investigate reaction mechanisms, predict reaction pathways, and assess the stability of molecules under various conditions. rsc.org For pyrrole carboxylic acids, computational studies, particularly using Density Functional Theory (DFT), have offered deep insights into their chemical transformations and stability.

One area of investigation has been the acid-catalyzed decarboxylation of aromatic carboxylic acids. A DFT study on the decarboxylation of the related compound, pyrrole-2-carboxylic acid, revealed a hydrolytic mechanism. researchgate.net The calculations showed that with the assistance of water and an acid catalyst (H+), the energy barrier for the C-C bond rupture is significantly lowered. The reaction proceeds through the formation of protonated carbonic acid as an intermediate, which then decomposes. researchgate.net Such computational investigations are crucial for understanding the reactivity and degradation pathways of compounds like this compound.

The hydrolytic stability of compounds is a critical parameter, especially in the context of their application in biological systems. Studies on bioconjugates containing pyrrole moieties have evaluated their stability in model systems mimicking different physiological environments (stomach pH 2.0, blood plasma pH 7.4, and small intestine pH 9.0). mdpi.com While free pyrrole acids demonstrated significant analgesic activity, they were also found to be the most unstable to hydrolysis. mdpi.com However, conjugation with a peptide structure was shown to enhance hydrolytic stability. mdpi.com This suggests that the stability of the carboxylic acid group on the pyrrole ring is highly dependent on the pH of the environment and the presence of other functional groups in the molecule.

The table below presents data on the hydrolytic stability of a representative pyrrole acid at different pH values.

CompoundpHStability
α-pyrrole acid2.0Unstable mdpi.com
α-pyrrole acid7.4Unstable mdpi.com
Bioconjugate (BB20B)7.4More stable than free acid mdpi.com

Furthermore, computational methods can elucidate synthetic pathways. For instance, the synthesis of diversely substituted pyrrole-3-carboxylic acids has been achieved through a continuous flow method involving the in situ hydrolysis of tert-butyl esters. nih.gov The Hantzsch pyrrole synthesis generates HBr as a byproduct, which can be utilized to catalyze the saponification of the ester to the corresponding carboxylic acid. nih.gov Computational modeling of such reaction pathways can help optimize reaction conditions and yields.

Reactivity, Reaction Mechanisms, and Chemical Transformations of 1,5 Dimethyl 1h Pyrrole 3 Carboxylic Acid

Reactions at the Carboxylic Acid Moiety: Esterification, Amide Coupling, and Decarboxylation

The carboxylic acid group of 1,5-Dimethyl-1H-pyrrole-3-carboxylic acid is a versatile handle for the synthesis of a wide range of derivatives, including esters and amides. Furthermore, under certain conditions, this group can be removed through decarboxylation.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several established methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. Alternatively, more reactive acylating agents can be generated in situ. For instance, the use of phosphorus oxychloride (POCl3) in an alcohol can facilitate esterification, with primary alcohols reacting efficiently at room temperature, while secondary alcohols may require heating. Another effective method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), which promotes ester formation under mild conditions. derpharmachemica.comorganic-chemistry.org

Amide Coupling: The formation of amides from this compound and various amines is a crucial transformation for the synthesis of biologically active molecules. This reaction typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. A variety of coupling reagents are employed for this purpose, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. nih.govluxembourg-bio.com The choice of solvent and base is also critical, with aprotic solvents like dichloromethane (B109758) or dimethylformamide being commonly used. For electron-deficient amines, a combination of EDC, DMAP, and a catalytic amount of HOBt has been shown to be effective. nih.gov Continuous flow methodologies have also been developed for the synthesis of pyrrole-3-carboxamides, offering advantages in terms of reaction time and scalability. nih.gov

Decarboxylation: The removal of the carboxylic acid group from the pyrrole (B145914) ring can be accomplished under specific conditions. For pyrrole-2-carboxylic acids, acid-catalyzed decarboxylation in strongly acidic solutions has been observed to proceed via an associative mechanism involving the addition of water to the protonated carboxylic acid. nih.govresearchgate.net While less common for the 3-carboxylic acid isomer, thermal decarboxylation can be a viable method for certain heterocyclic carboxylic acids. organic-chemistry.org The stability of the resulting carbanion intermediate plays a key role in the feasibility of this reaction.

Reaction TypeReagents and ConditionsProductNotes
Esterification R'OH, H+ catalyst (Fischer)1,5-Dimethyl-1H-pyrrole-3-carboxylate esterEquilibrium reaction, often requires excess alcohol.
R'OH, POCl31,5-Dimethyl-1H-pyrrole-3-carboxylate esterEffective for primary and secondary alcohols. derpharmachemica.com
R'OH, DCC, DMAP1,5-Dimethyl-1H-pyrrole-3-carboxylate esterMild conditions, good for sensitive substrates. organic-chemistry.org
Amide Coupling R'R''NH, EDC, HOBt, DIPEA1,5-Dimethyl-1H-pyrrole-3-carboxamideCommon and efficient method for a wide range of amines. nih.gov
R'R''NH, HATU, DIPEA1,5-Dimethyl-1H-pyrrole-3-carboxamideEffective for coupling various aromatic and aliphatic acids with amines. growingscience.com
Decarboxylation Heat or strong acid1,5-Dimethyl-1H-pyrroleGenerally requires forcing conditions for the 3-isomer.

Electrophilic Aromatic Substitution Reactions on the Pyrrole Ring

The pyrrole ring is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the nitrogen atom. The methyl groups at the 1- and 5-positions further enhance this reactivity. Electrophilic attack is generally favored at the C4 position, as the C2 and C5 positions are substituted.

Vilsmeier-Haack Formylation: This reaction introduces a formyl group onto the pyrrole ring and is a key step in the synthesis of various derivatives. The Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl3) and dimethylformamide (DMF), acts as the electrophile. organic-chemistry.orgijpcbs.com For N-substituted pyrroles, formylation can be directed to the C3 position, particularly when sterically crowded formamides are used. jst.go.jpresearchgate.net

Halogenation: The halogenation of pyrroles is a facile process. Direct treatment with halogens can lead to polysubstitution. For more controlled monohalogenation, milder reagents are often employed.

Nitration: The nitration of pyrroles requires careful control of reaction conditions to avoid polymerization and oxidation. Milder nitrating agents are generally preferred over the standard nitric acid/sulfuric acid mixture.

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the pyrrole ring. Due to the high reactivity of the pyrrole nucleus, the reaction can often be carried out under milder conditions than those required for less activated aromatic systems. Catalytic amounts of Lewis acids such as metal triflates can be effective. researchgate.net The regioselectivity of acylation can be influenced by the nature of the acylating agent and the substituents already present on the pyrrole ring. For 2,5-dimethylpyrrole, direct Friedel-Crafts acylation can lead to 3,4-disubstituted products, though yields may be low without an electron-withdrawing group on the ring. nih.gov

ReactionReagentProductRegioselectivity
Vilsmeier-Haack Formylation POCl3, DMF4-Formyl-1,5-dimethyl-1H-pyrrole-3-carboxylic acidC4 position
Halogenation X2 (e.g., Br2, Cl2)4-Halo-1,5-dimethyl-1H-pyrrole-3-carboxylic acidC4 position
Nitration Mild nitrating agent4-Nitro-1,5-dimethyl-1H-pyrrole-3-carboxylic acidC4 position
Friedel-Crafts Acylation RCOCl, Lewis Acid4-Acyl-1,5-dimethyl-1H-pyrrole-3-carboxylic acidC4 position

Nucleophilic Reactions Involving the Pyrrole Nitrogen and Ring Carbons

While the pyrrole ring is electron-rich and thus more susceptible to electrophilic attack, nucleophilic reactions can occur under specific circumstances. The N-methyl group in this compound prevents reactions at the nitrogen that are typical for N-unsubstituted pyrroles, such as deprotonation followed by alkylation.

Nucleophilic aromatic substitution on the pyrrole ring is generally difficult and requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. For instance, 2,5-dinitro-1-methylpyrrole has been shown to undergo nucleophilic aromatic substitution with piperidine (B6355638) and methoxide (B1231860) ion. rsc.org In the case of this compound, the electron-donating methyl groups and the carboxylate group (under basic conditions) would disfavor such reactions. However, the carboxylic acid or its derivatives could potentially undergo intramolecular nucleophilic cyclization reactions.

Stability Studies and Degradation Pathways of Pyrrole-Containing Compounds

Pyrrole and its derivatives can be susceptible to degradation under various conditions, including exposure to light, oxidizing agents, and acidic or basic media. The stability of a particular pyrrole-containing compound is highly dependent on its substitution pattern.

Photodegradation: Pyrrole moieties can undergo both direct and indirect photodegradation. The rate and pathway of photodegradation are influenced by the substituents on the pyrrole ring. nih.govrsc.orgresearchgate.net

Oxidative Degradation: Pyrroles are susceptible to oxidation, which can lead to a variety of products, including polymeric materials. The oxidation of N-methylpyrrole can be used to form conductive polymers. dtic.mil The presence of electron-donating groups, such as the methyl groups in this compound, can increase the susceptibility of the pyrrole ring to oxidation.

The stability of pyrrole-containing compounds is a critical consideration in their application, particularly in pharmaceuticals and materials science. Understanding the degradation pathways allows for the design of more robust molecules.

Exploration of Cyclization and Condensation Reactions for Derivatives and Analogues

The functional groups present in this compound and its derivatives provide opportunities for the construction of more complex heterocyclic systems through cyclization and condensation reactions.

The amide derivatives of this compound can serve as precursors for the synthesis of fused heterocyclic systems. For example, pyrrole carboxamides can be utilized in the synthesis of pyrrolo[3,2-c]pyridines, which are of interest in medicinal chemistry. rsc.orgresearchgate.netnih.gov

Condensation reactions involving the methyl groups on the pyrrole ring or functional groups introduced through electrophilic substitution can also be envisioned. For instance, the Paal-Knorr synthesis, a classical method for pyrrole formation, involves the condensation of a 1,4-dicarbonyl compound with an amine. researchgate.net Derivatives of this compound could potentially undergo similar condensation reactions to form more elaborate structures. The development of one-pot, multi-component reactions provides an efficient means to construct diverse pyrrole-based scaffolds. mdpi.com

Advanced Research Applications and Methodological Contributions

Utility as a Versatile Synthetic Intermediate and Building Block in Complex Molecule Synthesis

1,5-Dimethyl-1H-pyrrole-3-carboxylic acid and its closely related pyrrole-3-carboxylic acid derivatives are recognized for their utility as versatile intermediates in organic synthesis. The pyrrole (B145914) framework is a key structural motif present in a wide array of biologically active natural products and pharmaceutical agents. syrris.comjuit.ac.in Consequently, efficient synthetic methods for creating diversely substituted pyrrole derivatives are of significant interest to the scientific community. syrris.comresearchgate.net

The classical methods for pyrrole synthesis, such as the Hantzsch, Paal-Knorr, and Knorr syntheses, have been foundational. syrris.comresearchgate.net However, modern advancements, particularly in continuous flow chemistry, have streamlined the production of pyrrole-3-carboxylic acids. syrris.comresearchgate.netsyrris.com For instance, a one-step, continuous flow synthesis has been developed to produce these acids directly from commercially available starting materials like tert-butyl acetoacetates, amines, and 2-bromoketones. syrris.comsyrris.comscispace.com This method is noted for its efficiency and potential for scaling up, facilitating the rapid synthesis of these important compounds for further use in drug discovery and the synthesis of complex molecules. syrris.comresearchgate.netscispace.com

The reactivity of the pyrrole ring and the carboxylic acid group allows for a variety of chemical transformations. The carboxylic acid moiety can be converted into amides, esters, and other functional groups, enabling the introduction of additional molecular complexity. syrris.comscispace.com This adaptability makes pyrrole-3-carboxylic acids valuable building blocks for constructing larger, more intricate molecular architectures, including those with potential therapeutic applications such as cannabinoid receptor 1 (CB1) inverse agonists. syrris.comsyrris.com

Key Synthetic Reactions and Derivatives

Starting Materials Reaction Type Product Class Significance
tert-Butyl acetoacetates, amines, 2-bromoketones Hantzsch Reaction (Continuous Flow) Pyrrole-3-carboxylic acids Efficient, one-step synthesis from commercial precursors syrris.comresearchgate.netsyrris.com
Pyrrole-3-carboxylic acid, various amines Amide Coupling Pyrrole-3-carboxamides Introduction of structural diversity for biological screening syrris.comscispace.com
2,5-hexanedione, ethylamine Cyclization (Paal-Knorr) 1-ethyl-2,5-dimethylpyrrole Formation of the core pyrrole ring

Exploration in Materials Science for the Development of Advanced Functional Materials

The pyrrole scaffold, the core of this compound, has shown significant application in the field of materials science. chemenu.com Pyrrole and its derivatives can be polymerized to form conductive polymers, which are of great interest for applications in electronics, sensors, and energy storage. While specific research on the direct use of this compound in advanced functional materials is emerging, the broader class of pyrrole carboxylic acids serves as a valuable precursor.

For example, poly(pyrrole-3-carboxylic acid) has been used to create modified electrodes for biosensor applications. fishersci.com The carboxylic acid groups provide functional handles for immobilizing biomolecules or for tuning the physical and chemical properties of the resulting polymer film. These properties include solubility, stability, and conductivity, which are crucial for the performance of functional materials. chemimpex.com The unique structure of these compounds supports their use in formulating advanced polymers and coatings. chemimpex.com

Research in Agrochemical Development as a Precursor Compound

Pyrrole derivatives, particularly pyrrole carboxamides, represent an important class of compounds in agrochemical research, primarily as fungicides. researchgate.net These compounds often function by inhibiting Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain of fungi, a critical process for energy production. researchgate.net The introduction of ortho-substituted heterocyclic amides, including those derived from pyrrole carboxylic acids, led to a significant breakthrough in the activity level and spectrum of this class of fungicides. researchgate.net

While specific examples detailing the use of this compound as a direct precursor in commercial fungicides are not extensively documented in the available literature, the synthesis of various substituted pyrrole-3-carboxamides is a central theme in this area of research. researchgate.net The general synthetic strategy involves the coupling of a pyrrole carboxylic acid moiety with a substituted aniline. The substituents on both the pyrrole ring and the aniline are systematically varied to optimize fungicidal activity, a process known as Structure-Activity Relationship (SAR) analysis. researchgate.net This makes compounds like this compound valuable starting points for the synthesis of new potential agrochemicals.

Examples of Pyrrole Carboxamide Synthesis for Agrochemical Research

Pyrrole Precursor Aniline Derivative Target Compound Class
4-difluoromethyl-1-methylpyrrole-3-carbonyl acid fluoride Substituted anilines Pyrrole Carboxamide Fungicides

Application in Method Development for Chemical Analysis and Purity Assessment

The development of robust analytical methods is crucial for ensuring the quality and purity of chemical compounds used in research and development. For pyrrole derivatives like this compound, High-Performance Liquid Chromatography (HPLC) is a common and effective technique for analysis and purification.

A reverse-phase (RP) HPLC method has been described for the analysis of the related compound, 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester. sielc.com This method utilizes a C18 column with a mobile phase consisting of acetonitrile and water, with an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com Such methods are scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies. sielc.com The principles of this method are directly applicable to the analysis of this compound, allowing for accurate assessment of its purity.

Design and Synthesis of Research Probes and Chemical Tools for Investigating Molecular Systems

Pyrrole-3-carboxylic acid and its derivatives are valuable scaffolds for the design and synthesis of chemical probes and research tools to investigate biological systems. Their ability to be readily functionalized allows for the attachment of reporter groups or for modification to target specific biological molecules. fishersci.com

For instance, Pyrrole-3-carboxylic acid has been utilized in the synthesis of cholecystokinin antagonists, which are important tools for studying the physiological roles of this neuropeptide. fishersci.com Furthermore, it has been used to prepare modified electrodes for the electrochemical determination of serotonin in biological samples like blood serum and urine, demonstrating its utility in creating analytical tools for neuroscience research. fishersci.com

In a more targeted approach, a molecular hybridization strategy was used to develop novel pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. nih.gov These hybrid molecules were screened for antimicrobial and anticancer activities, with some derivatives showing promising results. nih.gov Such studies highlight how the this compound core can be incorporated into larger molecules designed as probes to explore new therapeutic targets. nih.gov

Analytical Methodologies for Purity, Stability, and Characterization Assessment

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC), Ultra-High Performance Liquid Chromatography (UHPLC), and Thin-Layer Chromatography (TLC)

Chromatographic techniques are fundamental in the analysis of 1,5-Dimethyl-1H-pyrrole-3-carboxylic acid, providing the means to separate the compound from a mixture for subsequent identification and quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC):

Reverse-phase HPLC (RP-HPLC) is a commonly employed method for the analysis of pyrrole (B145914) derivatives. pensoft.net For compounds similar in structure to this compound, C18 columns are frequently utilized. pensoft.netpensoft.net A typical mobile phase might consist of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like a phosphate buffer, with the pH adjusted to ensure the proper ionization state of the carboxylic acid. pensoft.netpensoft.net Isocratic elution, where the mobile phase composition remains constant, can be effective for routine analysis. pensoft.net However, gradient elution, where the mobile phase composition is varied over time, is often preferred for stability-indicating methods to ensure the separation of the main compound from any potential degradation products. chromatographyonline.com

UHPLC, which utilizes columns with smaller particle sizes (typically sub-2 µm), offers advantages over traditional HPLC in terms of speed, resolution, and sensitivity. sielc.com A generic gradient UHPLC method could be adapted for the analysis of this compound, potentially using a sub-3-µm superficially porous particle column to achieve rapid and efficient separations. chromatographyonline.com Detection is commonly performed using a UV/Vis detector, with the wavelength selected based on the compound's chromophore. For similar pyrrole derivatives, detection wavelengths around 225 nm have been reported. pensoft.netpensoft.net

Thin-Layer Chromatography (TLC):

Thin-Layer Chromatography is a simpler and more rapid chromatographic technique that is often used for monitoring the progress of chemical reactions or for preliminary purity assessments. While not as quantitative as HPLC, TLC can provide valuable qualitative information. For pyrrole-containing compounds, TLC can be used to quickly check for the presence of starting materials, intermediates, and the final product.

A representative table summarizing typical chromatographic conditions for related pyrrole carboxylic acids is provided below.

ParameterHPLCUHPLC
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)Sub-2 µm or superficially porous particle C18
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3-7)Acetonitrile:0.1% Formic Acid in Water
Elution Isocratic or GradientGradient
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min
Detection UV/Vis at ~225 nmUV/Vis (e.g., 220-400 nm)
Temperature Ambient or controlled (e.g., 30 °C)Controlled (e.g., 30-40 °C)

Spectroscopic Quantification Methods for Purity and Concentration Determination

Spectroscopic methods are invaluable for the quantification and characterization of this compound.

UV-Vis Spectroscopy:

UV-Visible spectroscopy can be used for the quantification of this compound, provided it has a suitable chromophore that absorbs in the UV-Vis range. While simple carboxylic acids absorb at wavelengths too low to be useful, the pyrrole ring system provides the necessary conjugation. libretexts.org For some pyrrole alkaloid derivatives, UV-Vis absorption spectra have been reported, which can aid in the selection of an appropriate analytical wavelength. researchgate.net The concentration of the compound in a solution can be determined by measuring its absorbance at a specific wavelength and applying the Beer-Lambert law, provided a standard of known concentration is available.

Quantitative NMR (qNMR):

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool not only for structural elucidation but also for quantitative analysis. Quantitative 1H NMR (qNMR) can be used to determine the purity of this compound with a high degree of accuracy without the need for a reference standard of the analyte itself. ox.ac.uknih.gov This is achieved by comparing the integral of a specific proton signal of the analyte to the integral of a certified internal standard of known concentration. nih.gov Key considerations for accurate qNMR include ensuring complete dissolution of the sample and internal standard, using a sufficient relaxation delay to allow for full magnetization recovery of all signals being quantified, and careful processing of the resulting spectrum. ox.ac.uk The purity is calculated based on the ratio of the integrated signal areas, the number of protons giving rise to each signal, the molecular weights, and the masses of the analyte and the internal standard. ox.ac.uk

A table illustrating the principles of qNMR for purity determination is shown below.

ParameterDescriptionImportance
Internal Standard A certified compound of known purity and concentration.Provides a reference for accurate quantification.
Analyte Signal A well-resolved signal in the 1H NMR spectrum of the analyte.The integral of this signal is proportional to the amount of the analyte.
Relaxation Delay (d1) The time allowed for nuclear spins to return to equilibrium between scans.A sufficiently long d1 is crucial for accurate integration.
Integration The process of measuring the area under the NMR signals.The ratio of integrals is used to calculate purity.

Advanced hyphenated techniques for complex mixture analysis (e.g., LC-MS)

For the analysis of complex mixtures or for obtaining more definitive identification of impurities and degradation products, hyphenated techniques that couple the separation power of liquid chromatography with the detection capabilities of mass spectrometry are employed.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS combines the separation capabilities of HPLC or UHPLC with the mass-analyzing capabilities of a mass spectrometer. This technique is particularly useful for identifying unknown impurities and degradation products by providing information about their molecular weight. For the analysis of pyrrole-2,3,5-tricarboxylic acid, a biomarker, a validated LC/MS/MS method has been developed, showcasing the utility of this technique for pyrrole carboxylic acids. nih.govresearchgate.net In LC-MS analysis of carboxylic acids, derivatization is sometimes employed to improve chromatographic retention on reverse-phase columns and to enhance ionization efficiency. nih.gov However, direct analysis without derivatization is also possible. nih.govresearchgate.net The choice of mobile phase is critical, and for MS compatibility, volatile buffers or additives like formic acid are typically used instead of non-volatile salts like phosphate. sielc.com

The data obtained from LC-MS can provide both the retention time from the chromatography and the mass-to-charge ratio (m/z) from the mass spectrometry, offering a high degree of specificity for the identification and characterization of this compound and any related substances.

The following table summarizes the key aspects of LC-MS for the analysis of this compound.

ComponentDescription
Liquid Chromatography (LC) Separates the components of a mixture based on their physicochemical properties.
Mass Spectrometry (MS) Detects and identifies components by measuring their mass-to-charge ratio (m/z).
Ionization Source Converts the analyte molecules into gas-phase ions (e.g., Electrospray Ionization - ESI).
Mass Analyzer Separates the ions based on their m/z (e.g., Quadrupole, Time-of-Flight - TOF).
Data Output Provides retention time, mass spectrum, and can be used for structural elucidation (MS/MS).

Q & A

Advanced Research Question

  • Storage : Keep in airtight containers at RT (15–25°C) with desiccants to prevent hydrolysis .
  • Synthetic Handling : Avoid prolonged exposure to strong acids/bases. Use mild conditions (e.g., room temperature for coupling reactions) .
  • Protection/Deprotection : Temporarily protect the carboxylic acid as a tert-butyl ester during multi-step syntheses .

How can computational methods aid in predicting the reactivity of this compound?

Advanced Research Question

  • DFT Calculations : Model electrophilic substitution sites (e.g., C-2 or C-4 positions) using HOMO/LUMO maps .
  • Docking Studies : Predict binding affinities for target proteins (e.g., kinases or GPCRs) by aligning the pyrrole core with active-site residues .
  • pKa Estimation : Tools like MarvinSketch predict carboxylic acid pKa (~4.5) to guide solubility optimization .

What are common pitfalls in scaling up synthesis, and how can they be mitigated?

Advanced Research Question

  • Byproduct Formation : Optimize stoichiometry (e.g., excess oxalyl chloride for complete acid activation) and monitor via TLC .
  • Purification Challenges : Use column chromatography with gradient elution (e.g., cyclohexane/EtOAc) for polar derivatives .
  • Yield Variability : Control moisture levels rigorously, as pyrrole derivatives are sensitive to hydrolysis .

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1,5-Dimethyl-1H-pyrrole-3-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.